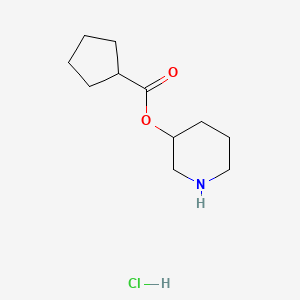

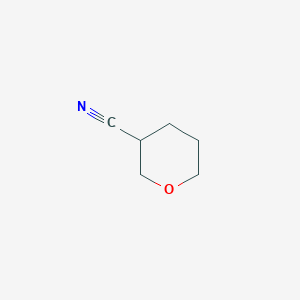

3-Piperidinyl cyclopentanecarboxylate hydrochloride

Overview

Description

3-Piperidinyl cyclopentanecarboxylate hydrochloride is a chemical compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of extensive research. Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Chemical Reactions Analysis

Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications

Sigma-Selective Compounds

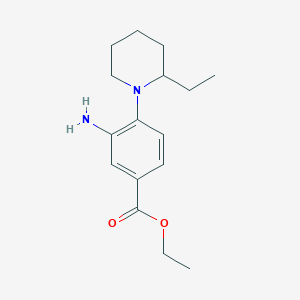

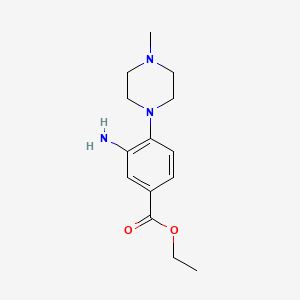

A study synthesized novel 4-phenylpiperidinyl and (4-phenylpiperazinyl)alkyl 1-phenylcyclopentanecarboxylates and evaluated them for affinity at sigma 1 and sigma 2 sites. This research contributed to understanding the biology of the sigma recognition site, potentially explaining the diverse structures binding with high affinity (Hudkins, Mailman, & DeHaven-Hudkins, 1994).

Local Anesthetic Drugs

Falicaine (propipocaine) hydrochloride and dyclonine hydrochloride, structurally similar to 3-piperidinyl cyclopentanecarboxylate hydrochloride, were characterized by various analytical techniques. This study provided insights into the crystal polymorphism of these local anesthetic drugs (Schmidt, 2005).

Selective Serotonin Reuptake Inhibitor

Paroxetine hydrochloride, a phenylpiperidine derivative, was documented for its physicochemical properties, pharmacokinetics, metabolism, and pharmacological effects. This compound is a selective serotonin reuptake inhibitor used in treating various mental disorders (Germann, Ma, Han, & Tikhomirova, 2013).

Histamine H3 Antagonists for Cognitive Disorders

Histamine H3 antagonists, including 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine hydrochloride, were studied for their potential in treating cognitive disorders and Alzheimer's disease. The research highlighted the role of these antagonists in enhancing neurotransmitter release and their impact on cognitive processes (Brioni, Esbenshade, Garrison, Bitner, & Cowart, 2011).

Potent CDK Inhibitor

A flavonoid inhibitor of CDKs (cyclin-dependent kinases), crucial in cell cycle regulation, was studied. This compound, including a piperidinyl group, provided insights into the design of antimitotic compounds (De Azevedo et al., 1996).

Inhibitors of Blood Platelet Aggregation

A series of compounds, including (2-piperidinyl)ethanones, were synthesized and evaluated for their potential to inhibit blood platelet aggregation. This study contributed to the understanding of structure-activity relationships in medicinal chemistry (Grisar, Claxton, Stewart, Mackenzie, & Kariya, 1976).

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that the study and development of piperidine derivatives, including 3-Piperidinyl cyclopentanecarboxylate hydrochloride, have promising future directions in the field of drug discovery .

properties

IUPAC Name |

piperidin-3-yl cyclopentanecarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2.ClH/c13-11(9-4-1-2-5-9)14-10-6-3-7-12-8-10;/h9-10,12H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIJAPHSBAGFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)OC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219972-60-7 | |

| Record name | Cyclopentanecarboxylic acid, 3-piperidinyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219972-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397298.png)

![3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397299.png)

![N-[4-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1397301.png)

![Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate](/img/structure/B1397303.png)

![2-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397312.png)

![3-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397313.png)

![2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397314.png)

![Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate](/img/structure/B1397315.png)

![Ethyl 3-amino-4-[(2-hydroxyethyl)(methyl)amino]-benzoate](/img/structure/B1397317.png)

![Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid](/img/structure/B1397320.png)